Glutarylcarnitine lithium
Description
Overview of Acylcarnitine Class and Broad Biological Functions
Acylcarnitines are a class of organic compounds crucial for energy production within the body. gloshospitals.nhs.ukfoodb.ca They are formed when a fatty acid is attached to carnitine, a compound derived from amino acids. foodb.cacreative-proteomics.com This process is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondria, the powerhouses of the cell, where they undergo a process called beta-oxidation to generate energy. creative-proteomics.commdpi.com
Beyond their primary role in fatty acid transport and energy metabolism, acylcarnitines are involved in a variety of other cellular functions. creative-proteomics.com These include modulating gene expression, maintaining membrane stability, and participating in neurotransmission and neuroprotection. creative-proteomics.com The balance of different acylcarnitine species is a critical indicator of metabolic health, and disruptions in their profiles can signal underlying metabolic disorders. researchgate.netnih.gov
The Position of Glutarylcarnitine (B602354) (C5-Dicarboxylic Acylcarnitine) in Acylcarnitine Metabolism
Glutarylcarnitine is classified as a C5-dicarboxylic acylcarnitine, meaning it is derived from glutaric acid, a five-carbon dicarboxylic acid. nih.gov It is specifically an O-acyl-L-carnitine where the acyl group is glutaroyl. nih.gov Glutarylcarnitine is considered a short-chain acylcarnitine. hmdb.cahmdb.ca
Its primary role is linked to the metabolic breakdown of the essential amino acids lysine (B10760008), hydroxylysine, and tryptophan. wikipedia.org In a healthy individual, these amino acids are broken down into smaller molecules for energy. However, in certain metabolic disorders, this pathway is disrupted. An accumulation of glutarylcarnitine in bodily fluids is a key indicator of such disruptions, particularly in Glutaric Aciduria Type I. healthmatters.iomedlink.com In this condition, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the buildup of glutaric acid and its derivatives, including glutarylcarnitine. medlink.comsigmaaldrich.com
Historical Perspectives on the Discovery of Glutarylcarnitine in Metabolic Research
The understanding of acylcarnitines began to take shape in the mid-20th century. The initial discovery of carnitine's role in fatty acid oxidation occurred in 1955. The broader class of acylcarnitines was identified shortly after, revolutionizing the understanding of cellular energy metabolism.
Glutaric aciduria type I, the condition most closely associated with elevated glutarylcarnitine, was first described in 1975. medlink.comnih.gov This discovery was a pivotal moment, establishing glutarylcarnitine as a significant biomarker. Subsequent advancements in analytical techniques, particularly tandem mass spectrometry, have allowed for the routine screening of newborns for this and other metabolic disorders by measuring levels of glutarylcarnitine and other acylcarnitines in dried blood spots. molnova.cominvivochem.com
Chemical and Physical Properties of Glutarylcarnitine (lithium)
| Property | Value |
| IUPAC Name | (3R)-3-(4-carboxybutanoyloxy)-4-(trimethylazaniumyl)butanoate. nih.gov |
| Molecular Formula | C12H21NO6. nih.gov |
| Molecular Weight | 275.30 g/mol . nih.gov |
| SMILES | CN+(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O. |
| InChI | InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1. nih.gov |
| CAS Number | 102636-82-8. nih.gov |
| PubChem CID | 71317118. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20LiNO6 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
lithium 5-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C12H21NO6.Li/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);/q;+1/p-1/t9-;/m1./s1 |
InChI Key |
FVZGWGXKHPPLDO-SBSPUUFOSA-M |
Isomeric SMILES |
[Li+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)[O-] |
Canonical SMILES |
[Li+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Biochemical Pathways of Glutarylcarnitine Synthesis and Degradation
Metabolic Precursors and Influx into Glutarylcarnitine (B602354) Formation
The synthesis of glutarylcarnitine is a consequence of the breakdown of several essential amino acids. The catabolic pathways of these amino acids converge to produce a common intermediate, which then serves as the direct precursor for glutarylcarnitine formation.
L-Lysine Catabolic Pathways
The breakdown of the essential amino acid L-lysine is a primary contributor to the glutarylcarnitine pool. researchgate.netnih.gov In humans, L-lysine is catabolized through two main pathways: the saccharopine pathway, which is predominant in the liver, and the pipecolate pathway, which is the major route in the brain. nih.govnih.gov Both of these pathways ultimately lead to the formation of glutaryl-CoA. researchgate.netnih.govoup.comoup.comwikipedia.org This process involves a series of enzymatic steps, including the action of glutaryl-CoA dehydrogenase (GCDH). nih.govwikipedia.org When the activity of GCDH is deficient, as seen in the inherited metabolic disorder glutaric aciduria type I, glutaryl-CoA accumulates. nih.gove-imd.orgnih.govwikipedia.org This accumulation drives the formation of glutarylcarnitine. researchgate.netnih.govnih.gove-imd.org
L-Hydroxylysine Catabolic Pathways
Similar to L-lysine, the catabolism of L-hydroxylysine also contributes to the formation of glutaryl-CoA and, consequently, glutarylcarnitine. researchgate.netnih.govwikipedia.orgnih.govorpha.net The breakdown of L-hydroxylysine follows a pathway that converges with that of L-lysine, leading to the same intermediate, glutaryl-CoA. wikipedia.orgnih.govorpha.net Therefore, any impairment in the downstream processing of glutaryl-CoA will result in its accumulation and subsequent conversion to glutarylcarnitine.
L-Tryptophan Catabolic Pathways
The essential amino acid L-tryptophan is another significant precursor to glutarylcarnitine. researchgate.netnih.govwikipedia.orgnih.govorpha.net The catabolism of L-tryptophan proceeds through the kynurenine (B1673888) pathway, which accounts for the majority of its degradation. medcraveonline.com This complex pathway eventually yields glutaryl-CoA. nih.govwikipedia.org As with L-lysine and L-hydroxylysine, a disruption in the further metabolism of glutaryl-CoA leads to its increased concentration and subsequent esterification to carnitine, forming glutarylcarnitine. researchgate.netnih.govnih.gove-imd.org
Enzymatic Mechanisms of Glutarylcarnitine Biotransformation
The conversion of the metabolic intermediate derived from amino acid catabolism into glutarylcarnitine is facilitated by specific enzymes. This biotransformation is a critical step in the detoxification and transport of the accumulated acyl group.
Glutaryl-CoA as a Central Intermediate
Glutaryl-CoA stands as the central and immediate precursor in the synthesis of glutarylcarnitine. nih.govfamiliasga.com This five-carbon dicarboxylic acid thioester is a product of the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. nih.govwikipedia.orgnih.govorpha.net Under normal physiological conditions, glutaryl-CoA is further metabolized by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). nih.govwikipedia.orgmedlink.com However, in conditions where GCDH activity is compromised, glutaryl-CoA accumulates within the mitochondria. biorxiv.org Since glutaryl-CoA itself cannot readily cross the mitochondrial membrane, it is converted into other metabolites, including glutaric acid and glutarylcarnitine, which can be transported out of the mitochondria and the cell. biorxiv.org
Role of Carnitine Acyltransferases in Glutarylcarnitine Synthesis
The formation of glutarylcarnitine from glutaryl-CoA is catalyzed by a family of enzymes known as carnitine acyltransferases. biorxiv.org These enzymes facilitate the transfer of the glutaryl group from coenzyme A (CoA) to L-carnitine. This reaction is a reversible process that allows for the shuttling of acyl groups between CoA and carnitine. nih.gov Specifically, carnitine acetyltransferase (CrAT) is responsible for the synthesis of short-chain acylcarnitines, including glutarylcarnitine. hmdb.ca Other carnitine acyltransferases, such as carnitine octanoyltransferase (CROT) and carnitine palmitoyltransferase (CPT), are also involved in the metabolism of different chain-length fatty acids and may play a role in glutarylcarnitine formation under conditions of high glutaryl-CoA concentration. biorxiv.orgwjgnet.com This enzymatic conversion to glutarylcarnitine is considered a detoxification mechanism, as it sequesters the potentially toxic glutaryl-CoA and facilitates its transport and elimination from the body. e-imd.org
| Precursor Amino Acid | Major Catabolic Pathway | Key Intermediate | Enzyme for Glutarylcarnitine Synthesis |
| L-Lysine | Saccharopine Pathway (Liver), Pipecolate Pathway (Brain) nih.govnih.gov | Glutaryl-CoA researchgate.netnih.govoup.comoup.comwikipedia.org | Carnitine Acyltransferases biorxiv.org |
| L-Hydroxylysine | Converges with L-Lysine pathway wikipedia.orgnih.govorpha.net | Glutaryl-CoA wikipedia.orgnih.govorpha.net | Carnitine Acyltransferases biorxiv.org |
| L-Tryptophan | Kynurenine Pathway medcraveonline.com | Glutaryl-CoA nih.govwikipedia.org | Carnitine Acyltransferases biorxiv.org |
Intracellular and Inter-Organelle Transport of Glutarylcarnitine
The journey of glutarylcarnitine begins in the mitochondrial matrix, where its precursor, glutaryl-CoA, is generated from amino acid metabolism. nih.govbiorxiv.org Glutaryl-CoA itself cannot readily cross the inner mitochondrial membrane. biorxiv.org To overcome this, carnitine acyltransferases within the mitochondria convert it to glutarylcarnitine. nih.govbiorxiv.org
This newly synthesized glutarylcarnitine is then transported across the inner mitochondrial membrane into the intermembrane space by a specific transporter. nih.govwikipedia.org This transporter is the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgnih.gov The CACT functions as an antiporter, exchanging one molecule of glutarylcarnitine from the matrix for one molecule of free carnitine from the intermembrane space. wikipedia.orgnih.gov This ensures a continuous supply of carnitine within the mitochondria for the detoxification process.
Once in the intermembrane space, glutarylcarnitine can diffuse across the porous outer mitochondrial membrane into the cytosol. wikipedia.org From the cytosol, it is exported from the cell and enters the circulation to be eventually eliminated via urine. awmf.orgnih.gov
Recent research has also highlighted the role of peroxisomes in metabolism that can lead to glutarylcarnitine formation. The breakdown of certain odd-chain dicarboxylic acids occurs in peroxisomes, producing glutaryl-CoA. biorxiv.orgresearchgate.net This suggests a necessary inter-organelle communication, where glutaric acid released from peroxisomes can enter mitochondria, be activated to glutaryl-CoA, and subsequently be converted to glutarylcarnitine for export. biorxiv.orgresearchgate.netresearchgate.net This highlights a complex network of transport between the cytosol, peroxisomes, and mitochondria to manage the flux of these metabolites. nih.gov
| Transport Step | Origin | Destination | Transporter/Mechanism | Purpose |
| Mitochondrial Export | Mitochondrial Matrix | Mitochondrial Intermembrane Space | Carnitine-Acylcarnitine Translocase (CACT/SLC25A20) wikipedia.orgnih.gov | Removal of excess acyl groups from mitochondria |
| Cytosolic Transit | Mitochondrial Intermembrane Space | Cytosol | Diffusion (via porins in outer membrane) wikipedia.org | Movement towards the plasma membrane for cellular export |
| Cellular Export | Cytosol | Extracellular Space / Bloodstream | Not fully characterized | Elimination from the cell |
| Inter-Organelle (Proposed) | Peroxisome (as glutaric acid) | Mitochondria | Not fully characterized | Processing of peroxisome-derived metabolites biorxiv.orgresearchgate.net |
Physiological and Pathophysiological Significance of Glutarylcarnitine
Contribution to Mitochondrial Fatty Acid Transport and Beta-Oxidation
While carnitine and its acyl esters are fundamental to the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the direct role of glutarylcarnitine (B602354) in this primary energy-generating pathway is secondary. mdpi.comnih.govmetwarebio.com The carnitine shuttle system, involving carnitine palmitoyltransferase I (CPT I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT II), is specifically adapted for the transport of long-chain fatty acids. nih.govmdpi.com Short-chain acylcarnitines, including glutarylcarnitine, are primarily formed within the mitochondria. rsu.lv Their formation is a consequence of the esterification of carnitine with acyl-CoA moieties that are intermediates of various metabolic pathways. rsu.lv
In conditions of metabolic stress or enzymatic defects where specific acyl-CoAs accumulate, their conversion to the corresponding acylcarnitines serves as a detoxification mechanism. This process frees up intramitochondrial coenzyme A (CoA), which is essential for the continued operation of various metabolic pathways, including the Krebs cycle and fatty acid beta-oxidation. nih.gov Therefore, the presence of glutarylcarnitine is more indicative of the metabolic state within the mitochondria rather than it being a primary transporter of fatty acids for energy production.
Interconnections with Amino Acid Degradation Pathways
The metabolic significance of glutarylcarnitine is most profoundly linked to the catabolism of the essential amino acids lysine (B10760008) and tryptophan. nih.govresearchgate.netresearchgate.net The breakdown of these amino acids converges on a common intermediate, glutaryl-CoA. nih.govchemrxiv.org In a healthy individual, the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, a step in the pathway leading to the production of acetyl-CoA. nih.gov
However, in the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), a deficiency in GCDH activity leads to the accumulation of glutaryl-CoA within the mitochondria. nih.govresearchgate.net This excess glutaryl-CoA is then conjugated with intramitochondrial carnitine by carnitine acyltransferases to form glutarylcarnitine. This enzymatic reaction serves as a biochemical "overflow" pathway to mitigate the toxic accumulation of glutaryl-CoA. researchgate.net Consequently, elevated levels of glutarylcarnitine in blood and urine are a hallmark biochemical feature of GA-I. The degradation pathway of lysine is primarily mitochondrial, further underscoring the central role of this organelle in the genesis of glutarylcarnitine in pathophysiological states.
Impact on Cellular Carnitine Homeostasis and Secondary Carnitine Depletion
This depletion is exacerbated by the efficient renal clearance of glutarylcarnitine, which leads to an increased urinary excretion of carnitine in its acylated form. researchgate.net The resulting secondary carnitine deficiency can impair the transport of long-chain fatty acids into the mitochondria, leading to a compromised ability to generate energy from fat, especially during periods of fasting or metabolic stress. This can manifest clinically with symptoms such as hypoglycemia and muscle weakness. Therefore, the formation of glutarylcarnitine, while a detoxification mechanism, can precipitate a broader metabolic disturbance due to its effect on carnitine homeostasis. researchgate.net
Glutarylcarnitine as a Metabolite Reflecting Deranged Metabolism
Glutarylcarnitine serves as a critical biomarker for detecting derangements in amino acid metabolism, most notably Glutaric Aciduria Type I. nih.gov Its presence and concentration in biological fluids like blood and urine provide a direct window into the functional status of the lysine and tryptophan degradation pathways. nih.gov Newborn screening programs worldwide utilize tandem mass spectrometry to measure the levels of various acylcarnitines, including glutarylcarnitine, from dried blood spots. nih.gov An elevated level of glutarylcarnitine (specifically C5-DC acylcarnitine) is a primary indicator for GA-I. nih.govresearchgate.net
While plasma glutarylcarnitine can sometimes be normal in individuals with GA-I, urinary glutarylcarnitine has been shown to be a more consistently elevated and specific marker for the condition. It is important to note that slight elevations in glutarylcarnitine can also be observed in other metabolic conditions, such as fatty acid oxidation disorders, though the most significant and clinically relevant elevations are associated with GA-I. The measurement of glutarylcarnitine is, therefore, an indispensable tool in the biochemical diagnosis and monitoring of this serious inherited metabolic disease.
Comparative Analysis of Short-Chain Acylcarnitine Metabolic Networks
Glutarylcarnitine is one of many short-chain acylcarnitines that can be found in human metabolism. A comparative analysis of their metabolic networks reveals both common principles and unique characteristics that are crucial for differential diagnosis of inborn errors of metabolism.
| Acylcarnitine | Precursor Acyl-CoA | Primary Metabolic Pathway of Origin | Associated Major Inborn Error of Metabolism |
| Glutarylcarnitine (C5-DC) | Glutaryl-CoA | Lysine and Tryptophan degradation | Glutaric Aciduria Type I (GCDH Deficiency) |
| Propionylcarnitine (B99956) (C3) | Propionyl-CoA | Degradation of Isoleucine, Valine, Threonine, Methionine, Odd-chain fatty acids | Propionic Acidemia, Methylmalonic Acidemia |
| Acetylcarnitine (C2) | Acetyl-CoA | Fatty acid beta-oxidation, Glucose metabolism (via Pyruvate Dehydrogenase) | Pyruvate Dehydrogenase Complex Deficiency, various fatty acid oxidation disorders |
| Isovalerylcarnitine (B1198194) (C5) | Isovaleryl-CoA | Leucine (B10760876) degradation | Isovaleric Acidemia |
| Butyrylcarnitine (B1668139) (C4) | Butyryl-CoA | Fatty acid beta-oxidation | Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency |
Metabolic Origins: While many short-chain acylcarnitines, such as butyrylcarnitine and acetylcarnitine, are primarily derived from the beta-oxidation of fatty acids, glutarylcarnitine and others like propionylcarnitine and isovalerylcarnitine originate from amino acid catabolism. rsu.lv This distinction is fundamental to their role as biomarkers for specific metabolic pathways.
Function: The primary function of forming these short-chain acylcarnitines in the context of metabolic diseases is to buffer the accumulation of their respective acyl-CoA precursors. nih.gov This prevents the sequestration of free Coenzyme A and the potential toxic effects of the acyl-CoAs themselves.
Pathophysiological Significance: The specific acylcarnitine that is elevated provides a strong indication of the location of the metabolic block. For instance, a high level of isovalerylcarnitine points towards a defect in leucine metabolism, whereas an elevation in glutarylcarnitine is a strong indicator of a disruption in lysine and tryptophan degradation. nih.gov This specificity is the cornerstone of newborn screening for a wide range of inborn errors of metabolism.
Advanced Methodologies for Glutarylcarnitine Research and Quantification
State-of-the-Art Mass Spectrometry Techniques
Mass spectrometry (MS) has become the cornerstone for the analysis of acylcarnitines, including glutarylcarnitine (B602354), due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the resolution and quantification of complex mixtures from biological samples.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is considered a gold standard for the selective, accurate, and precise quantification of glutarylcarnitine. oup.comresearchgate.net This technique overcomes the limitations of traditional flow-injection tandem mass spectrometry, which is prone to inaccuracies due to the inability to separate isomeric and isobaric compounds. oup.comnih.gov UHPLC provides superior chromatographic separation, allowing for the distinction of C5-dicarboxylic acylcarnitines like glutarylcarnitine from its isomers, such as ethylmalonylcarnitine and methylsuccinylcarnitine. oup.com
Validated UHPLC-MS/MS methods have demonstrated high levels of accuracy, precision, and reproducibility for glutarylcarnitine quantification in various biological matrices, including plasma, urine, and cerebrospinal fluid. oup.comacs.org These methods often involve derivatization of the acylcarnitines, for example, with pentafluorophenacyl trifluoromethanesulfonate, to improve chromatographic behavior and detection sensitivity. oup.comacs.orgresearchgate.net The use of multiple-reaction monitoring (MRM) in the tandem mass spectrometer ensures high specificity for the target analyte. nih.gov An improved LC-MS/MS method was developed to specifically discriminate glutarylcarnitine (C5DC) from its isomer 3-hydroxydecanoylcarnitine (C10-OH) by using precursor-product ion pairs specific for butylated C5DC (m/z 388->115) and underivatized C10-OH (m/z 332->85), which is crucial for avoiding false-positive results. researchgate.net
Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for Glutarylcarnitine
| Parameter | Finding | Source |
|---|---|---|
| Linearity Range | 0.025–20 μM | researchgate.net |
| Lower Limit of Quantification (LOQ) | 0.025 μM | researchgate.net |
| Chromatography Time | As little as 14 minutes for 65 acylcarnitines | acs.org |
| Precision (CV%) | Generally less than 15% (within- and between-run) | nih.gov |
| Accuracy (Recovery) | In the range of 92.7–117.5% | nih.gov |
While LC-MS/MS is the primary tool for glutarylcarnitine itself, Gas Chromatography-Mass Spectrometry (GC-MS) remains a reference method for the analysis of co-metabolites that are crucial for the diagnosis and understanding of related metabolic disorders. e-imd.orgfrontiersin.org In the context of GA-I, the primary diagnostic markers alongside glutarylcarnitine are glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA). e-imd.orgfrontiersin.org
GC-MS is routinely used for the quantitative analysis of these organic acids in urine and other body fluids. e-imd.orgfrontiersin.orgnih.gov The analysis typically requires a derivatization step, such as with tert-butyldimethylsilyl (tBDMS), to make the non-volatile organic acids suitable for gas chromatography. nih.gov This methodology allows for the reliable detection of elevated levels of GA and 3-HGA, which are characteristic of GA-I. frontiersin.org
The use of stable-isotope dilution analysis is a key strategy for achieving the highest accuracy in the quantification of glutarylcarnitine and its related metabolites. e-imd.orgnih.gov This approach involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., d3-glutarylcarnitine, glutarylcarnitine-d9) to the sample at an early stage of the preparation process. nih.govmedchemexpress.com
These internal standards behave almost identically to the endogenous, unlabeled analyte throughout extraction, derivatization, and ionization, but are distinguishable by the mass spectrometer due to their mass difference. nih.gov By measuring the ratio of the natural analyte to the isotope-labeled internal standard, it is possible to correct for matrix effects and variations in sample recovery, thus ensuring highly accurate and precise quantification. nih.gov Deuterium-labeled internal standards are commonly used for this purpose in both LC-MS/MS and GC-MS methods. nih.govnih.gov
Table 2: Commercially Available Stable Isotopes for Glutarylcarnitine Research
| Compound Name | Isotopic Label | Application |
|---|---|---|
| L-Glutaryl Carnitine Chloride-d6 | Deuterium | Internal standard for quantitative analysis |
| Glutarylcarnitine-d9 chloride | Deuterium | Internal standard for quantitative analysis |
| DL-Glutaryl carnitine-13C,d3 | Carbon-13, Deuterium | Internal standard for metabolic flux analysis |
For any quantitative method to be reliable in a research or clinical setting, it must undergo rigorous validation. oup.compreprints.org Validation studies for glutarylcarnitine assays establish the method's performance characteristics, including accuracy, precision, linearity, limits of detection (LOD) and quantification (LOQ), and analytical stability. researchgate.netpreprints.org These validation procedures are often guided by regulatory standards. dntb.gov.ua
Research has demonstrated the long-term analytical stability of validated UHPLC-MS/MS methods for glutarylcarnitine over periods as long as five years, confirming their robustness for ongoing research and patient monitoring. oup.com Quality control (QC) samples at different concentrations are typically analyzed with each batch of samples to ensure the accuracy and reliability of the results. researchgate.netpreprints.org Validation results for these methods consistently show excellent precision, with coefficients of variation (CV%) often below 15%, and high accuracy. researchgate.netnih.gov
Chromatographic Separation Techniques for Glutarylcarnitine and Its Isomers
The chromatographic separation of glutarylcarnitine from its structural isomers is a critical challenge that modern analytical methods have successfully addressed. nih.govnih.gov Flow-injection analysis tandem mass spectrometry, while high-throughput, does not provide this crucial separation, potentially leading to diagnostic errors. nih.gov
Ultra-high performance liquid chromatography (UHPLC) and high-performance liquid chromatography (HPLC) are the predominant techniques used. nih.govnih.gov These methods most commonly employ reversed-phase columns, such as C18 columns, to achieve separation. nih.govnih.govnih.gov For instance, a simple HPLC-MS/MS method using a reverse phase column has been established to separate and identify underivatized acylcarnitine isomers in human plasma. nih.gov Another approach utilizes a multidimensional UHPLC system with a strong cation-exchange trap column in series with a fused-core HPLC column to achieve separation of 65 different acylcarnitines, including isomers, in a single run. acs.org The ability to discriminate between C5 dicarboxylic acylcarnitines like glutarylcarnitine and other isobaric compounds is a key advantage of these chromatographic methods. oup.comresearchgate.net
Optimized Sample Preparation Protocols for Diverse Biological Matrices in Research
The preparation of biological samples prior to analysis is a critical step that dictates the quality and reliability of the final results. nih.govresearchgate.net Protocols must be optimized for different matrices such as plasma, urine, tissue, and dried blood spots (DBS). acs.orgresearchgate.net
Common sample preparation techniques for glutarylcarnitine analysis include:
Protein Precipitation: Often the first step for plasma samples, using a cold solvent like methanol (B129727) to remove proteins that can interfere with the analysis. nih.gov
Solid-Phase Extraction (SPE): A highly effective technique for isolating and concentrating acylcarnitines from the sample matrix. Strong cation-exchange (SCX) SPE is frequently used to selectively capture the positively charged carnitine and acylcarnitines. acs.orgresearchgate.net
Derivatization: As mentioned previously, acylcarnitines are often converted to their butyl or pentafluorophenacyl esters. oup.comnih.gov Butylation, using butanolic hydrochloric acid, is a common method that improves chromatographic properties and allows for the differentiation of certain isobaric species. nih.govnih.gov
Hydrolysis: In some protocols, a hydrolysis step can be used to confirm the identity of glutarylcarnitine. Following hydrolysis, the disappearance of the glutarylcarnitine peak and the appearance of glutaric acid and free carnitine peaks confirms its presence in the original sample. nih.gov
For tissue samples, the protocol typically involves homogenization in a suitable buffer or solvent before proceeding with extraction and derivatization steps. nih.govresearchgate.net These optimized protocols are essential for removing interfering substances and ensuring that glutarylcarnitine can be accurately measured by the analytical instrument.
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Glutarylcarnitine | C5DC |
| Glutarylcarnitine (lithium) | |
| L-Carnitine | |
| Acetylcarnitine | C2 |
| Butyrylcarnitine (B1668139) | C4 |
| Isobutyrylcarnitine | |
| Octanoylcarnitine | C8 |
| 3-hydroxydecanoylcarnitine | C10-OH |
| Ethylmalonylcarnitine | |
| Methylsuccinylcarnitine | |
| Glutaric acid | GA |
| 3-hydroxyglutaric acid | 3-HGA |
| Pentafluorophenacyl trifluoromethanesulfonate | |
| tert-butyldimethylsilyl | tBDMS |
| d3-glutarylcarnitine | |
| Glutarylcarnitine-d9 |
Addressing Analytical Specificity and Interference in Glutarylcarnitine Measurement
The accurate quantification of glutarylcarnitine (C5DC) is crucial for the diagnosis and monitoring of certain metabolic disorders, most notably glutaric acidemia type I (GA1). However, a significant challenge in the analytical measurement of glutarylcarnitine lies in ensuring specificity and avoiding interference from other structurally similar compounds. nih.govresearchgate.net Standard analytical techniques, such as flow injection analysis-tandem mass spectrometry (FIA-MS/MS), are widely used for their high throughput but lack the capability to separate isomeric and isobaric molecules. nih.gov This limitation can lead to both false-positive and false-negative results, necessitating the development of more advanced and specific methodologies. researchgate.net
A primary source of interference in glutarylcarnitine measurement stems from the presence of isobaric compounds, which are molecules that have the same nominal mass-to-charge ratio (m/z) as glutarylcarnitine. nih.gov One of the most significant interferents is 3-hydroxydecanoylcarnitine (C10-OH), an isomer of glutarylcarnitine. researchgate.net Traditional MS/MS methods often cannot distinguish between glutarylcarnitine and C10-OH, leading to erroneously elevated glutarylcarnitine readings. researchgate.net Another notable isobaric interference is hydroxyhexanoylcarnitine (C6OH). nih.gov The presence of these compounds can mask the true concentration of glutarylcarnitine, complicating the diagnostic process. researchgate.netmayocliniclabs.comtestcatalog.org
Furthermore, issues can arise from the analytical process itself. For instance, dibutyl phthalate, a common plasticizer that can leach from laboratory tubing, has been identified as an isobaric interference with the deuterated internal standard for glutarylcarnitine (glutarylcarnitine-d3) at lower mass resolving powers, which can impact the accuracy of quantification. nih.govresearchgate.net
To overcome these challenges, researchers have developed several advanced analytical strategies. These methods aim to enhance the specificity of glutarylcarnitine measurement by separating it from interfering compounds.
Chromatographic Separation
The use of liquid chromatography (LC) prior to mass spectrometry (LC-MS/MS) is a key strategy for separating glutarylcarnitine from its isomers and other interfering substances. nih.govrbmb.net Ultra-performance liquid chromatography (UPLC), a high-resolution form of LC, has been successfully employed to resolve C4 and C5-dicarboxylic (C5DC) isomers and isobars in urine samples. nih.gov This chromatographic separation allows for the individual quantification of each compound, thereby improving the accuracy of the glutarylcarnitine measurement. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry offers another powerful tool to distinguish between glutarylcarnitine and its isobars. nih.gov Unlike low-resolution tandem mass spectrometers, HRMS instruments can differentiate between compounds with very small mass differences. nih.gov This capability is particularly useful for separating glutarylcarnitine (theoretical m/z 276.1447) from hydroxyhexanoylcarnitine (C6OH, theoretical m/z 276.1811). nih.gov
Derivatization Techniques
Chemical derivatization is a technique used to modify the chemical structure of analytes to improve their analytical properties. In the context of glutarylcarnitine analysis, butyl-ester derivatization is commonly used. hkcpath.org This process not only enhances the ionization efficiency of dicarboxylic carnitines but also induces a mass shift that allows for the separation of isobaric dicarboxylic and hydroxy-acylcarnitines. hkcpath.org
Specific Ion Monitoring
Developing LC-MS/MS methods that monitor for specific precursor-product ion pairs can significantly improve the differentiation between glutarylcarnitine and its isomers. For example, a method was developed that uses the precursor-product ion pair m/z 388 → 115, which is specific for butylated glutarylcarnitine, to distinguish it from the interference caused by C10-OH. researchgate.net This approach has been shown to reliably detect all cases of GA1, including low-excretor variants, and to confirm that apparent elevations of glutarylcarnitine are due to C10-OH interference. researchgate.net
Second-Tier Testing
In newborn screening programs, a tiered approach is often employed to improve the specificity of results. mayocliniclabs.comtestcatalog.org Initial screening may be performed using high-throughput methods like FIA-MS/MS. researchgate.net For samples that show elevated glutarylcarnitine levels, a second-tier test using a more specific method, such as LC-MS/MS, is performed. mayocliniclabs.comtestcatalog.org This follow-up testing can include the analysis of other related metabolites, such as glutaric acid and 3-hydroxyglutaric acid, to provide a more definitive diagnosis. mayocliniclabs.comtestcatalog.orgfamiliasga.com
The following table summarizes common interferences in glutarylcarnitine measurement and the advanced methodologies used to address them.
| Interfering Compound | Type of Interference | Advanced Methodology for Resolution |
| 3-Hydroxydecanoylcarnitine (C10-OH) | Isomer | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Specific precursor-product ion monitoring (m/z 388 → 115 for butylated C5DC) researchgate.net |
| Hydroxyhexanoylcarnitine (C6OH) | Isobar | High-Resolution Mass Spectrometry (HRMS) nih.gov |
| Dibutyl phthalate | Isobaric with internal standard | High-Resolution Mass Spectrometry (>70,000 resolving power) nih.govresearchgate.net |
The ongoing development and application of these advanced analytical techniques are essential for improving the accuracy and reliability of glutarylcarnitine quantification, ultimately leading to better clinical outcomes for individuals with related metabolic disorders.
In Vitro and in Vivo Models for Glutarylcarnitine Metabolism Research
Genetically Engineered Murine Models of Glutaryl-CoA Dehydrogenase Deficiency (Gcdh-Deficient Models)
Genetically engineered murine models, specifically those with a targeted deletion of the Gcdh gene (Gcdh-/-), have been instrumental in recapitulating the biochemical hallmarks of GA-I. researchgate.netoup.com These models are created by knocking out the Gcdh gene, which is the mouse homolog of the human GCDH gene, leading to a deficiency in the glutaryl-CoA dehydrogenase enzyme. cyagen.com This enzyme is crucial for the mitochondrial catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. cyagen.comorpha.net Its absence disrupts this pathway, leading to the accumulation of toxic metabolites. cyagen.comcyagen.com
Experimental Perturbations and Metabolic Pathway Investigations in Animal Models
Researchers utilize Gcdh-deficient mice to investigate how various factors influence the metabolic pathways and disease presentation. These experimental perturbations are crucial for understanding disease mechanisms and testing therapeutic strategies.
Dietary Challenges: Subjecting Gcdh-/- mice to a high-protein or high-lysine diet exacerbates the pathological phenotype. cyagen.comcyagen.com This dietary stress leads to a more significant accumulation of toxic metabolites, which can trigger acute encephalopathy, striatal neurodegeneration, and even death within a few days. cyagen.comresearchgate.net This sensitivity to dietary lysine (B10760008) underscores the direct link between the catabolism of this amino acid and the pathophysiology of GA-I. cyagen.comoup.com
Substrate Reduction Therapy: One therapeutic strategy being explored is substrate reduction. By genetically deleting the gene for 2-aminoadipic semialdehyde synthase (AASS), an enzyme upstream of GCDH in the lysine degradation pathway, researchers have been able to decrease the production of toxic metabolites. nih.gov In a GA-I mouse model, deletion of the Aass gene led to a significant reduction in glutaric acid and 3-hydroxyglutaric acid levels in urine, brain, and liver, as well as decreased glutarylcarnitine (B602354) levels in plasma, urine, and brain. nih.gov
Gene and Cellular Therapies: Gcdh-deficient mice are also used to test the efficacy of gene and cellular therapies. cyagen.comresearchgate.netduke.edu For example, studies have shown that liver-directed therapies, such as hepatocyte transplantation, can rescue the phenotype in these mice. researchgate.net
| Experimental Perturbation | Effect on Gcdh-/- Mice | Key Findings |
|---|---|---|
| High-Protein/High-Lysine Diet | Exacerbated pathological phenotype | Increased metabolite accumulation, acute encephalopathy, striatal neurodegeneration. cyagen.comcyagen.com |
| Deletion of AASS gene | Reduced toxic metabolite levels | Significant decrease in glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. nih.gov |
| Hepatocyte Transplantation | Rescue of disease phenotype | Demonstrates the potential of liver-directed therapies. researchgate.net |
Cellular and Organoid Systems for Unraveling Glutarylcarnitine Metabolic Mechanisms
While animal models are invaluable, cellular and organoid systems offer a more controlled environment to dissect the specific molecular and cellular mechanisms underlying GA-I.
Cellular Models: Human cell lines, such as the neuroblastoma cell line SH-SY5Y, have been genetically modified using CRISPR/Cas9 technology to create a GCDH knockout model. nih.gov These cells, when exposed to an overload of lysine, accumulate glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, mirroring the in vivo biochemical phenotype. nih.gov Such models are instrumental in studying neuronal damage and the effects of potential treatments like gene replacement therapy at the cellular level. nih.gov Another cellular model involves using HEK-293 cells to study the metabolism of dicarboxylic acids and the role of different cellular compartments, like peroxisomes, in their breakdown. biorxiv.org
Organoid Models: Three-dimensional organotypic rat brain cell cultures, or brain organoids, have been used to model the neurotoxic effects of glutaric acid and 3-hydroxyglutaric acid. plos.org These models allow for the study of cell-cell interactions and the differential vulnerability of various brain cell types, such as astrocytes and neurons, to the toxic metabolites. plos.org While still an emerging technology, brain organoids hold promise for creating more complex and human-relevant models of GA-I. researchgate.netkpfu.ru
Ex Vivo Tissue Analysis of Glutarylcarnitine and Associated Metabolic Profiles
Analyzing tissues from both Gcdh-deficient animal models and human patients provides crucial insights into the tissue-specific accumulation of glutarylcarnitine and other metabolites.
Tissue Distribution of Metabolites: Post-mortem analysis of brain tissue from a GA-I patient revealed that the highest concentrations of 3-hydroxyglutaric acid and glutarylcarnitine were found in the putamen, a brain region known to be highly vulnerable in this disease. familiasga.com This region-specific accumulation likely contributes to the characteristic pattern of neuronal damage. familiasga.com
Metabolic Profiling: Ex vivo analysis of tissues from Gcdh-/- mice has shown elevated levels of glutarylcarnitine in the brain and liver. oup.com This allows researchers to study the tissue-specific effects of therapeutic interventions. For example, a low-lysine diet was shown to decrease glutarylcarnitine in the liver but not in the brain of these mice, highlighting the challenges of treating the neurological aspects of the disease. oup.com
These analyses provide a direct link between the biochemical abnormalities and the pathological changes observed in specific tissues, furthering our understanding of how glutarylcarnitine and its precursors contribute to the devastating effects of Glutaric Aciduria Type I.
Multi Omics Investigations into Glutarylcarnitine Metabolism
Global Metabolomics Profiling and Glutarylcarnitine (B602354) as a Key Metabolite
Global metabolomics, a comprehensive analysis of all small-molecule metabolites in a biological sample, consistently identifies glutarylcarnitine as a key player in metabolic regulation. bioscientifica.com This technique provides a functional readout of an organism's metabolic state, and the recurring appearance of glutarylcarnitine in these profiles underscores its importance. bioscientifica.com Studies using liquid chromatography-mass spectrometry (LC-MS) based untargeted metabolomics have successfully profiled hundreds of metabolites, including glutarylcarnitine, from small biological samples like blood or urine. bioscientifica.comd-nb.info
Research findings from diverse, large-scale studies have pinpointed glutarylcarnitine's association with various conditions:
Fat Distribution: In a multi-cohort study involving 3,447 participants, glutarylcarnitine (C5-DC) was identified as one of four key metabolites specifically related to fat distribution (trunk to leg ratio). nih.gov
Aging: A dynamic metabolic profiling study in rats discovered glutarylcarnitine as a novel biomarker for aging, with its levels showing significant changes between different life stages. aging-us.com
Chronic Kidney Disease (CKD): In a large cohort, glutarylcarnitine demonstrated the highest statistical association with decreased estimated glomerular filtration rate (eGFR), a key indicator of kidney function. nih.gov
Bone Mineral Density (BMD): Metabolomic studies have linked carnitine derivatives, including glutarylcarnitine, to BMD, suggesting that changes in its levels could be an indicator of bone health. nih.gov
Physical Exercise: Metabolomics profiling of professional football players revealed that glutarylcarnitine levels were significantly elevated after short-term training sessions. d-nb.info
Birthweight: In a study exploring the metabolic profile of adults, glutarylcarnitine levels were found to be correlated with birthweight, suggesting a persistent metabolic signature into adulthood. plos.org
Cardiovascular Disease (CVD): A systematic review of metabolomic studies indicated that dicarboxylacylcarnitines, a class that includes glutarylcarnitine, are associated with a higher risk of incident CVD. ahajournals.org
Table 1: Research Findings Highlighting Glutarylcarnitine in Global Metabolomics Studies
| Research Area | Finding | Study Population | Citation |
| Fat Distribution | Identified as a key metabolite related to trunk to leg fat ratio. | 3,447 men and women | nih.gov |
| Aging | Discovered as a novel urinary biomarker for the aging process. | Rats | aging-us.com |
| Chronic Kidney Disease | Showed the highest statistical association with decreased eGFR. | Large human cohort | nih.gov |
| Bone Health | Significantly associated with low bone mineral density (LBMD). | Humans | nih.gov |
| Exercise Physiology | Levels significantly increased in plasma post-training. | Professional football players | d-nb.info |
| Fetal Programming | Adult levels correlated with individual birthweight. | Humans | plos.org |
| Cardiovascular Health | As a dicarboxylacylcarnitine, associated with higher CVD risk. | Multiple longitudinal studies | ahajournals.org |
To gain deeper mechanistic insights, metabolomics data on glutarylcarnitine is increasingly being integrated with proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). oup.com This integrated approach allows researchers to connect changes in metabolite concentrations with alterations in enzyme abundance and gene expression, providing a more complete picture of metabolic pathway regulation. oup.com
For instance, studies combining metabolomic and transcriptomic analyses have identified glutarylcarnitine as a key altered metabolite, while simultaneously revealing changes in the expression of genes responsible for metabolic enzymes. dntb.gov.uametabolomics.se A novel computational algorithm, GEMCAT, was specifically developed to integrate genome-scale transcriptomics and proteomics data to predict changes in metabolite concentrations. oup.com This model can trace the predicted changes in metabolites like glutarylcarnitine back to specific changes in enzyme abundance, thereby linking the different omics layers. oup.com Such strategies are rooted in understanding gene functions and network topology to effectively combine multi-omics datasets for new biological insights. oup.com
The consistent and strong association of glutarylcarnitine with specific physiological states has led to its identification as a key component of various metabolomic signatures. A metabolomic signature is a distinct pattern of metabolites that can act as a biomarker for a particular condition or biological process.
Signature of Aging: In a study that generated metabolomic profiles from rat urine at four different life stages, glutarylcarnitine was identified as part of a six-metabolite panel that could serve as a robust biomarker signature for aging. aging-us.com
Signature of Chronic Kidney Disease: Research into the metabolic profiles of individuals with CKD identified 22 unique acylcarnitines associated with eGFR, with glutarylcarnitine showing the strongest statistical link, making it a lead candidate for a CKD metabolic signature. nih.gov This finding was validated in a second cohort, strengthening its potential as a reliable biomarker. nih.gov
Table 2: Glutarylcarnitine as a Component of Metabolomic Signatures
| Condition | Role of Glutarylcarnitine in Signature | Validation | Citation |
| Fat Distribution | One of four key metabolites forming a signature for fat distribution. | Replication in a cohort of 3,447 participants. | nih.gov |
| Aging | A core component of a 6-metabolite panel predicting aging trajectories. | Validated in a separate test group of rats with an AUC of 1. | aging-us.com |
| Chronic Kidney Disease | The metabolite with the highest statistical association with eGFR. | Validated in a second independent cohort. | nih.gov |
Computational Systems Biology and Network Modeling of Glutarylcarnitine Pathways
Computational systems biology utilizes mathematical and computational models to understand the complex interactions within biological systems. peerj.cominstitut-curie.org These approaches are essential for interpreting the vast datasets generated by multi-omics studies. researchgate.net Genome-scale metabolic models, for example, provide a framework for integrating omics data to simulate whole-body metabolism and make functional predictions. researchgate.net
Glutarylcarnitine (often abbreviated as c5dc in these models) is included as a metabolite in computational reconstructions of human metabolism. researchgate.net These models can be used to simulate the metabolic flux through pathways involving glutarylcarnitine, helping to predict how perturbations in the network (e.g., due to disease or genetic variation) might affect its concentration. The Ma'ayan Laboratory at Mount Sinai, for instance, applies computational methods to study the complexity of regulatory networks in mammalian cells, developing software to help form novel hypotheses from high-throughput data. mssm.edu Such research aims to better understand the structure and function of these networks. mssm.edu By integrating differential gene expression or proteomics data, these models can trace metabolic changes back to their genetic or protein-level origins, offering a powerful tool for hypothesis generation and mechanistic investigation. oup.com
Advanced Bioinformatics and Statistical Approaches for Omics Data Interpretation
The complexity and high-dimensionality of multi-omics data necessitate the use of advanced bioinformatics and statistical methods for accurate interpretation. nih.gov The goal is to filter noise, identify true biological signals, and build predictive models. biogenity.comnuvisan.com
Several sophisticated statistical techniques have been applied in studies involving glutarylcarnitine:
Machine Learning: In the identification of aging biomarkers, a combination of four different algorithms—including LASSO (Least Absolute Shrinkage and Selection Operator) and SVM-RFE (Support Vector Machine-Recursive Feature Elimination)—was used to screen for and validate significant metabolites like glutarylcarnitine from a large dataset. aging-us.com
Multivariate Statistical Models: To distinguish the metabolic profiles of different groups, researchers often use methods like Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). nih.gov In a study on bone density, OPLS-DA showed a clear separation between patients with low BMD and healthy controls, reflecting a significant difference in their metabolic processes, which included altered glutarylcarnitine levels. nih.gov
Robust Statistical Modeling: In the CKD study, multiple robust statistical models were used to identify metabolites associated with eGFR, which helped to confirm that glutarylcarnitine had the highest and most significant association. nih.gov
These bioinformatics pipelines involve rigorous quality control, data filtering, and the application of statistical tests that account for the data's distribution and sample size to provide reliable insights. biogenity.com The development of such original statistical methods and biological network modeling approaches is a key focus of research in computational systems biology. institut-curie.org
Advanced Research on Glutarylcarnitine Pathophysiological Mechanisms
Intracellular Accumulation of Glutaryl-CoA Derived Metabolites
The hallmark of glutaryl-CoA dehydrogenase (GCDH) deficiency is the intracellular accumulation of glutaryl-CoA and its derivatives, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine (B602354). researchgate.netfrontiersin.org The deficiency of the mitochondrial enzyme GCDH obstructs the normal catabolic pathway of L-lysine, L-hydroxylysine, and L-tryptophan, leading to a buildup of these metabolites within the mitochondrial matrix. frontiersin.orgnih.gov
This accumulation is not a passive process but rather triggers a cascade of secondary metabolic disturbances. Research has shown that glutaryl-CoA can be alternatively metabolized by other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD), leading to the formation of glutaconyl-CoA. familiasga.com The subsequent hydration of glutaconyl-CoA is thought to produce 3-hydroxyglutaryl-CoA. familiasga.com These accumulating CoA esters can sequester the available pool of coenzyme A, potentially impairing other CoA-dependent metabolic pathways.
Furthermore, the conjugation of glutaryl-CoA with carnitine to form glutarylcarnitine is a critical detoxification mechanism. However, this process can lead to a secondary carnitine deficiency, further compromising cellular metabolism. The intracellular accumulation of these metabolites is believed to interfere with cerebral energy metabolism, contributing to the neurodegenerative changes seen in conditions like Glutaric Aciduria Type 1 (GA-I). frontiersin.org
Key Research Findings on Intracellular Metabolite Accumulation:
| Metabolite | Primary Accumulation Site | Key Pathophysiological Consequence |
| Glutaryl-CoA | Mitochondrial Matrix | Sequestration of Coenzyme A, substrate for alternative metabolic pathways. familiasga.com |
| Glutaric Acid | Tissues and Body Fluids | Potential, though considered weak, neurotoxin; interferes with cerebral energy metabolism. frontiersin.org |
| 3-Hydroxyglutaric Acid | Tissues and Body Fluids | Considered a more significant neurotoxin, contributing to excitotoxic cell damage. researchgate.net |
| Glutarylcarnitine | Body Fluids | Marker of glutaryl-CoA accumulation; can lead to secondary carnitine deficiency. frontiersin.org |
Differential Metabolic Profiles Across Tissues (e.g., Cerebral vs. Hepatic)
The metabolic consequences of GCDH deficiency are not uniform across all tissues, with the brain and liver exhibiting distinct metabolic profiles. This tissue-specific vulnerability is a key area of research.
Cerebral Metabolism: The brain is particularly susceptible to the toxic effects of glutaric acid and 3-hydroxyglutaric acid. nih.gov Studies in Gcdh-deficient mice have revealed that cerebral concentrations of these organic acids are surprisingly high, reaching levels comparable to those found in the liver. nih.gov This is significant because it suggests an intracerebral de novo synthesis and subsequent trapping of these metabolites, as their flux across the blood-brain barrier is limited. nih.gov The accumulation of these compounds within the brain is a critical risk factor for the acute striatal necrosis often observed in GA-I. familiasga.comnih.gov The cerebellum, in particular, has been shown in other metabolic disorders to be highly vulnerable, exhibiting the highest burden of certain metabolites like glutamine in models of chronic liver disease. arxiv.orgarxiv.org
Hepatic Metabolism: In contrast, the liver, while a primary site of lysine (B10760008) and tryptophan metabolism, appears to have a greater capacity to handle the metabolic stress of GCDH deficiency. The liver plays a crucial role in the detoxification of glutaryl-CoA through the formation of glutarylcarnitine, which is then released into the circulation for renal excretion. While metabolites are elevated in the liver, the tissue does not typically exhibit the same degree of acute cytotoxic injury seen in the brain. nih.govnih.gov Studies comparing metabolic profiles in type 2 diabetes have also highlighted divergent patterns between the liver and other tissues like muscle, with metabolites in the liver mainly increasing. nih.gov Research in hepatocellular carcinoma has also shown significant alterations in acylcarnitine profiles in liver tissue. mdpi.com
Comparative Tissue Metabolite Data from Gcdh-/- Mice:
| Tissue | Glutaric Acid Concentration | 3-Hydroxyglutaric Acid Concentration | Glutarylcarnitine Concentration |
| Brain | Significantly elevated, comparable to liver levels. nih.gov | Significantly elevated, comparable to liver levels. nih.gov | Significantly elevated. nih.gov |
| Liver | Significantly elevated. nih.gov | Significantly elevated. nih.gov | Significantly elevated. nih.gov |
| Skeletal Muscle | Significantly elevated. nih.gov | Significantly elevated. nih.gov | Significantly elevated. nih.gov |
| Heart Muscle | Significantly elevated. nih.gov | Significantly elevated. nih.gov | Significantly elevated. nih.gov |
Characterization of Glutarylcarnitine in Distinct Biochemical Phenotypes
Individuals with GCDH deficiency can be categorized into distinct biochemical phenotypes based on the urinary excretion of key metabolites. These phenotypes, termed "high excretors" and "low excretors," have significant implications for diagnosis and management.
High excretor phenotypes are characterized by the presence of large amounts of glutaric and 3-hydroxyglutaric acid in the urine. familiasga.com This biochemical profile is the more classic presentation of GA-I. In these individuals, the accumulating glutaryl-CoA is thought to be converted to glutaconyl-CoA by other acyl-CoA dehydrogenases, likely MCAD. familiasga.com The subsequent hydration of glutaconyl-CoA leads to the formation of 3-hydroxyglutaryl-CoA, which is then hydrolyzed to 3-hydroxyglutaric acid and excreted. The high levels of these metabolites in urine generally make diagnosis through organic acid analysis straightforward.
The low excretor phenotype presents a significant diagnostic challenge. These individuals excrete much lower, sometimes nearly normal, levels of glutaric and 3-hydroxyglutaric acid, which can lead to missed or delayed diagnoses. familiasga.comnih.gov This phenotype is often associated with specific mutations in the GCDH gene, such as the M405V mutation. familiasga.com
Research into this phenotype has revealed several critical points:
False-Negative Newborn Screening: Low excretors can be missed by newborn screening programs that rely on the detection of elevated glutarylcarnitine, as levels may not be sufficiently high to trigger a positive result. nih.gov
Diagnostic Difficulty: The subtle biochemical abnormalities can make diagnosis difficult, often requiring repeated testing or molecular genetic analysis to confirm the condition. nih.govfamiliasga.com In some cases, urine organic acid analysis may be normal, while plasma or urine glutarylcarnitine is elevated. nih.govjpedres.org
Clinical Presentation: Despite the lower metabolite excretion, these patients are still at risk for developing the severe neurological sequelae of GA-I. nih.govfamiliasga.com
The proposed mechanism for the low excretor phenotype involves certain variant GCDH enzymes gaining a new function, allowing for the direct production of 3-hydroxyglutaryl-CoA from glutaryl-CoA. familiasga.com This bypasses the formation of large amounts of glutaric and 3-hydroxyglutaric acid derived from glutaconyl-CoA, resulting in lower urinary excretion.
Diagnostic Markers in Low Excretor Phenotypes:
| Diagnostic Test | Typical Finding in Low Excretors | Diagnostic Utility |
| Urine Organic Acid Analysis | Normal or only slightly increased 3-hydroxyglutaric acid. nih.govfamiliasga.com | Can be unreliable and lead to missed diagnoses. nih.gov |
| Plasma Glutarylcarnitine | May be elevated even when urine organic acids are normal. nih.gov | A more sensitive marker in some low excretor cases. |
| Urine Glutarylcarnitine | Often elevated and may be a more sensitive indicator than urine organic acids. nih.govfamiliasga.com | An important adjunctive test for diagnosis. |
| GCDH Gene Sequencing | Identification of pathogenic variants, some of which are linked to the low excretor phenotype. nih.govfamiliasga.com | Can provide a definitive diagnosis when biochemical findings are equivocal. |
Contribution of Peroxisomal and Mitochondrial Pathways to Glutarylcarnitine Precursor Homeostasis
The homeostasis of glutaryl-CoA, the direct precursor to glutarylcarnitine, is influenced by the interplay between mitochondrial and peroxisomal metabolic pathways. While the primary defect in GA-I lies within the mitochondria, peroxisomes play a compensatory and interactive role.
Mitochondrial Pathways: The principal pathway for the degradation of lysine, hydroxylysine, and tryptophan occurs in the mitochondria, culminating in the formation of glutaryl-CoA, which is then oxidized by GCDH. frontiersin.orgfamiliasga.com When GCDH is deficient, glutaryl-CoA accumulates in the mitochondrial matrix. familiasga.com
Peroxisomal Pathways: Peroxisomes are also capable of β-oxidation of fatty acids and other carboxylic acids. nih.govnih.gov Research suggests that when mitochondrial dehydrogenation of glutaryl-CoA is impaired, it can be oxidized in peroxisomes to glutaconyl-CoA. familiasga.com This glutaconyl-CoA is then likely transferred back to the mitochondria for further metabolism. familiasga.com This indicates the existence of a shuttle mechanism for acyl-CoA moieties between these two organelles. familiasga.com
This peroxisomal oxidation can act as a compensatory mechanism, particularly in states of mitochondrial dysfunction or overload. nih.govmssm.edu The interplay between these organelles is complex and involves the transfer of various acyl-CoA intermediates, highlighting a metabolic network that attempts to mitigate the effects of a block in a primary pathway. researchgate.net
Q & A
Basic: What methodological approaches are recommended for quantifying glutarylcarnitine (lithium) in biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glutarylcarnitine (C5-DC) in biological fluids. Key steps include:
- Sample Preparation: Use protein precipitation with methanol or acetonitrile, followed by solid-phase extraction (SPE) to isolate acylcarnitines. Derivatization may be required to enhance ionization efficiency in non-derivatization methods .
- Instrument Parameters: Optimize collision energy and transition ions (e.g., m/z 260.1 → 85.0 for underivatized C5-DC) to avoid matrix interference .
- Validation: Include internal standards (e.g., deuterated glutarylcarnitine-d3) to correct for recovery variations and ensure linearity (R² > 0.99) across physiological ranges (0.01–10 μmol/L) .
Basic: What are the standard protocols for isolating glutarylcarnitine (lithium) from complex matrices?
Answer:
Isolation typically involves:
- Centrifugation: Separate plasma/serum at 4°C to prevent analyte degradation.
- Solid-Phase Extraction (SPE): Use cation-exchange cartridges (e.g., Bond Elut PLEXA) to capture acylcarnitines. Elute with methanol:ammonium hydroxide (90:10 v/v) .
- Quality Control: Spike samples with known concentrations of glutarylcarnitine-d3 to monitor extraction efficiency (target recovery: 85–115%) .
Advanced: How should researchers design experiments to investigate glutarylcarnitine’s role in mitochondrial β-oxidation pathways?
Answer:
- Isotope Tracing: Use ¹³C-labeled glutaric acid to track glutarylcarnitine formation in cell cultures. Measure flux rates via LC-MS/MS .
- Knockout Models: Employ CRISPR-Cas9 to silence glutaryl-CoA dehydrogenase (GCDH) in vitro and compare C5-DC accumulation with wild-type controls .
- Controls: Include samples with carnitine palmitoyltransferase II (CPT2) inhibitors to confirm specificity of mitochondrial transport .
Advanced: How can researchers resolve contradictions in reported glutarylcarnitine levels across studies (e.g., elevated vs. normal in SCHAD deficiency)?
Answer:
- Data Normalization: Calculate the C4-OH/C2 ratio to distinguish SCHAD deficiency (elevated ratio) from ketosis (elevated C4-OH and C2) .
- Confounding Variables: Control for dietary factors (e.g., medium-chain triglyceride intake) and sample handling (e.g., delayed processing increases artifactual C5-DC) .
- Statistical Reanalysis: Apply multivariate regression to adjust for covariates like age and renal function .
Advanced: What analytical challenges arise when integrating glutarylcarnitine data with other biomarkers (e.g., C6-OH) in metabolic studies?
Answer:
- Matrix Effects: Use matrix-matched calibration curves to correct for ion suppression in LC-MS/MS .
- Multivariate Analysis: Apply principal component analysis (PCA) to identify clusters of abnormal acylcarnitines in disorders like glutaric acidemia type I .
- Dynamic Ranges: Validate assays for simultaneous quantification of C5-DC and C6-OH, which may require separate chromatographic gradients due to differing polarities .
Basic: What is the clinical significance of elevated glutarylcarnitine in metabolic disorders?
Answer:
Elevated C5-DC is a hallmark of glutaric acidemia type I (GCDH deficiency) but may also indicate secondary carnitine depletion. Key steps for interpretation:
- Confirmatory Testing: Perform urinary organic acid analysis (e.g., elevated glutaric acid and 3-hydroxyglutaric acid) .
- Genetic Correlation: Sequence GCDH for pathogenic variants (e.g., R402W) .
- Dietary Confounders: Rule out lysine/tryptophan supplementation, which can transiently increase C5-DC .
Advanced: How can researchers optimize derivatization procedures for glutarylcarnitine detection in non-targeted metabolomics?
Answer:
- Derivative Agents: Use pentafluorophenacyl bromide to enhance volatility and ionization. Validate derivatization efficiency via recovery experiments .
- Time-Course Studies: Monitor reaction kinetics at 60°C to avoid over-derivatization, which can generate side products .
- Automation: Implement robotic liquid handlers to standardize derivatization across large sample batches .
Basic: How should researchers interpret borderline glutarylcarnitine levels in asymptomatic patients?
Answer:
- Repeat Testing: Collect a second sample to rule out pre-analytical errors (e.g., hemolysis).
- Provocation Tests: Administer a controlled lysine load to stress mitochondrial pathways and unmask latent disorders .
- Population-Specific Cutoffs: Adjust reference ranges for ethnic groups with higher baseline C5-DC (e.g., East Asian cohorts) .
Advanced: What computational tools are recommended for modeling glutarylcarnitine’s interaction with mitochondrial transporters?
Answer:
- Molecular Dynamics (MD): Simulate C5-DC binding to CPT1/2 using CHARMM or AMBER force fields. Validate with mutagenesis data .
- Machine Learning: Train classifiers on acylcarnitine profiles to predict transporter dysfunction in silico .
- Network Analysis: Use Cytoscape to map glutarylcarnitine’s role in β-oxidation networks .
Advanced: How can researchers systematically integrate glutarylcarnitine data into existing literature on metabolic flux?
Answer:
- Systematic Reviews: Follow PRISMA guidelines to synthesize studies on C5-DC’s role in energy metabolism. Use databases like PubMed and EMBASE with keywords: “glutarylcarnitine” AND “β-oxidation” .
- Meta-Analysis: Pool data from ≥10 studies to calculate effect sizes for C5-DC’s association with specific enzyme deficiencies .
- Gaps Identification: Highlight discrepancies in flux measurements between in vitro (cell models) and in vivo (MRS imaging) systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
